molecular formula C14H13F3N2O2 B13656518 1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate

Cat. No.: B13656518
M. Wt: 298.26 g/mol
InChI Key: QNPXPNFGBLTLKC-UHFFFAOYSA-M
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Description

1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The presence of the trifluoroacetate group enhances the compound’s stability and reactivity, making it a valuable reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate typically involves the reaction of 2-(aminomethyl)phenylpyridine with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to specific sites, leading to changes in cellular functions. The trifluoroacetate group plays a crucial role in enhancing the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Aminomethyl)phenyl)pyridin-1-ium chloride
  • 1-(4-(Aminomethyl)phenyl)pyridin-1-ium bromide
  • 1-(2-(Aminomethyl)phenyl)pyridin-1-ium chloride

Uniqueness

1-(2-(Aminomethyl)phenyl)pyridin-1-ium 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

(2-pyridin-1-ium-1-ylphenyl)methanamine;2,2,2-trifluoroacetate

InChI

InChI=1S/C12H13N2.C2HF3O2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14;3-2(4,5)1(6)7/h1-9H,10,13H2;(H,6,7)/q+1;/p-1

InChI Key

QNPXPNFGBLTLKC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC=C2CN.C(=O)(C(F)(F)F)[O-]

Origin of Product

United States

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